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Compound of Interest

Compound Name: Chlorotriphenylsilane

CAS No.: 155684-37-0

Cat. No.: B131940

Get Quote

Executive Summary
Chlorotriphenylsilane (Ph₃SiCl), often abbreviated as TPSCl, is a bulky organosilicon reagent

defined by three phenyl rings bonded to a central silicon atom.[1] Unlike its alkylated

counterparts (e.g., TMSCl, TBDMSCl), Ph₃SiCl offers a unique physicochemical profile

characterized by high lipophilicity, specific steric demand, and distinct electronic susceptibility.

[1]

This guide analyzes its three primary functions:

The Triphenylsilyl (TPS) Protecting Group: A "middle-ground" protecting group with stability

superior to TMS but inferior to TBDMS/TBDPS.[1][2]

Radical Chemistry Precursor: The starting material for Triphenylsilane (Ph₃SiH), a non-toxic

alternative to organotin reagents in radical chain reductions.[1]

Medicinal Chemistry Moiety: A tool for the "Silicon Switch" strategy to modulate metabolic

stability and lipophilicity in drug candidates.[1]
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Physicochemical Profile & Reactivity[1][3][4][5][6][7]
Structural Characteristics
The reactivity of Ph₃SiCl is governed by the interplay between the steric bulk of the three

phenyl rings and the electrophilicity of the silicon center.

Steric Bulk: The three phenyl groups create a "propeller-like" shielding effect.[1][2] While

bulky, the planar nature of the phenyl rings allows for different packing modes compared to

the spherical bulk of a tert-butyl group found in TBDMS or TBDPS.

Electronic Effects: The phenyl rings are electron-withdrawing (inductive effect) compared to

alkyl groups.[1][2] This renders the silicon atom in Ph₃SiCl more electrophilic and susceptible

to nucleophilic attack (hydrolysis) than sterically similar trialkylsilanes.[1]

The Stability Hierarchy
In the context of acid-catalyzed hydrolysis, the stability of silyl ethers follows a specific order.

Researchers must note that TPS is less stable than TBDMS, a common misconception due to

its size.[1]

Acid Stability Ladder: TMS < TPS < TBDMS (TBS) < TBDPS < TIPS

TMS (Trimethylsilyl): Highly labile.[1]

TPS (Triphenylsilyl): Stable to mild conditions but cleaved by standard acidic workups or

chromatography if not buffered.[1]

TBDMS (tert-Butyldimethylsilyl): ~10,000x more stable than TMS.[1][2]

TBDPS (tert-Butyldiphenylsilyl): Highly stable to acid due to the tert-butyl anchor.[1][2]

Visualization: Silyl Ether Stability Matrix
The following diagram illustrates the decision logic for selecting TPS based on stability

requirements.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.smolecule.com/products/s599807
https://pubchem.ncbi.nlm.nih.gov/compound/chloro_triphenyl_silane
https://www.smolecule.com/products/s599807
https://pubchem.ncbi.nlm.nih.gov/compound/chloro_triphenyl_silane
https://www.smolecule.com/products/s599807
https://www.smolecule.com/products/s599807
https://www.smolecule.com/products/s599807
https://www.smolecule.com/products/s599807
https://www.smolecule.com/products/s599807
https://pubchem.ncbi.nlm.nih.gov/compound/chloro_triphenyl_silane
https://www.smolecule.com/products/s599807
https://pubchem.ncbi.nlm.nih.gov/compound/chloro_triphenyl_silane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131940?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


TPS Specific Utility
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Figure 1: Decision matrix for silyl protecting groups based on acid stability requirements.

Application I: The Triphenylsilyl (TPS) Protecting
Group
Selectivity and Installation
Ph₃SiCl is primarily used to protect primary alcohols.[1] Due to its significant steric bulk, it

reacts much slower with secondary alcohols, allowing for kinetic resolution or selective

protection of primary hydroxyls in polyol systems.[1]

Mechanism (Sɴ2-Si): The reaction proceeds via a nucleophilic substitution at silicon.[1][2] An

amine base (Imidazole, Pyridine) is required to neutralize the HCl byproduct and drive the

equilibrium.
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Cleavage Conditions
The TPS group offers orthogonal deprotection strategies:

Fluoride Cleavage: Rapid removal using TBAF (Tetra-n-butylammonium fluoride) or TAS-F.

The driving force is the formation of the strong Si-F bond (approx. 135 kcal/mol).[1][2]

Acidic Cleavage: Cleavable with acetic acid (AcOH) or mild mineral acids.[1][2] Note that

TPS is significantly more acid-labile than TBDPS.[1][2] If your synthesis requires surviving

80% AcOH, use TBDPS; if you need mild acid cleavage to release the alcohol without

touching a TBDPS group elsewhere, use TPS.

Experimental Protocol: Selective Silylation
Objective: Protection of a primary alcohol as a TPS ether.[1]

Parameter Specification

Reagent Chlorotriphenylsilane (Ph₃SiCl) (1.1 - 1.2 equiv)

Solvent
DMF (Dimethylformamide) or DCM

(Dichloromethane)

Base Imidazole (2.0 equiv) or Pyridine

Temperature 0°C to Room Temperature

Atmosphere Inert (Argon/Nitrogen)

Step-by-Step:

Dissolve the primary alcohol (1.0 mmol) in anhydrous DMF (3.0 mL) under an inert

atmosphere.

Add Imidazole (2.0 mmol) and stir until dissolved.

Add Ph₃SiCl (1.1 mmol) portion-wise at 0°C.

Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC.
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Workup: Dilute with Et₂O, wash with water (3x) to remove DMF/Imidazole salts, and wash

with brine. Dry over Na₂SO₄.[1][2]

Purification: Flash chromatography (Silica gel). Note: TPS derivatives are often crystalline,

allowing purification via recrystallization.

Application II: Radical Chemistry Precursor
Ph₃SiCl is the immediate precursor to Triphenylsilane (Ph₃SiH), a vital reagent in radical

chemistry.[1] While tributyltin hydride (Bu₃SnH) was historically the standard for radical

reductions, its toxicity and purification difficulties have driven the shift toward organosilanes.

Synthesis of Ph₃SiH
Ph₃SiCl is reduced to Ph₃SiH using Lithium Aluminum Hydride (LiAlH₄).[1]

[1]

Radical Chain Reduction Mechanism
Ph₃SiH serves as a hydrogen atom donor.[1] The Ph₃Si• radical is reactive enough to abstract

halogens (X) from alkyl halides but stable enough to sustain the chain reaction.[1]

Workflow Visualization:
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Figure 2: Radical chain propagation cycle using Ph₃SiH derived from Ph₃SiCl.

Medicinal Chemistry: The "Silicon Switch"
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In drug discovery, Ph₃SiCl is used to introduce the triphenylsilyl moiety as a bioisostere for

carbon-based bulky groups (like the trityl group, -CPh₃).[1]

Lipophilicity Modulation
Silicon is more lipophilic than carbon.[1] Replacing a carbon center with silicon (C/Si exchange)

generally increases the logP of the molecule, improving membrane permeability for polar

compounds.

Metabolic Stability
The C-Si bond length (1.89 Å) is longer than the C-C bond (1.54 Å), altering the shape and

metabolic susceptibility of the drug. The Ph₃Si group can block metabolic hotspots due to its

steric bulk, potentially extending the half-life of the active pharmaceutical ingredient (API).

Safety & Handling
Hazard Classification:

Corrosive (Skin Corr.[1] 1B): Causes severe skin burns and eye damage.[1]

Reacts with Water: Ph₃SiCl hydrolyzes rapidly in moist air to release Hydrogen Chloride

(HCl) gas.[1]

Handling Protocols:

Moisture Control: Always handle in a fume hood under an inert atmosphere

(Nitrogen/Argon).[1] Store in a desiccator or glovebox.

PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and a face

shield are mandatory.[1]

Spill Management: Do not use water. Neutralize with sodium bicarbonate or lime, then

sweep up.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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